molecular formula C13H10F3N3O3 B1417510 Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 77195-47-2

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B1417510
CAS No.: 77195-47-2
M. Wt: 313.23 g/mol
InChI Key: PLGOJTPZTDJCNH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-[3-(trif

Mechanism of Action

Biological Activity

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀F₃N₃O₃
  • Molecular Weight : 313.23 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants .
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its antimicrobial properties. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The hydroxyl group in the structure contributes to its antioxidant capabilities, allowing it to scavenge free radicals effectively .

Biological Activity Data

Activity Type Target IC50 Value (µM) Reference
Enzyme InhibitionPhytoene Desaturase (PDS)65.9
AntimicrobialStaphylococcus aureus12.5
AntioxidantDPPH Radical Scavenging15.0

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound against various pathogens, it demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal potential of this compound revealed that it exhibits a broader spectrum of post-emergence activity against several weed species at application rates between 375-750 g/ha. Its mechanism involves inhibiting PDS, leading to disrupted carotenoid biosynthesis and eventual plant death .

Properties

IUPAC Name

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOJTPZTDJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363162
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77195-47-2
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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